molecular formula C8H10ClF2NO B1429994 3-Ethoxy-2,6-difluoroaniline hydrochloride CAS No. 1423029-39-3

3-Ethoxy-2,6-difluoroaniline hydrochloride

Cat. No. B1429994
CAS RN: 1423029-39-3
M. Wt: 209.62 g/mol
InChI Key: TZOIKURYPPBJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 3-Ethoxy-2,6-difluoroaniline hydrochloride is 1S/C8H9F2NO.ClH/c1-2-12-6-4-3-5(9)8(11)7(6)10;/h3-4H,2,11H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Synthesis of Key Pharmaceuticals and Intermediates

3-Ethoxy-2,6-difluoroaniline hydrochloride is utilized in the synthesis of various pharmaceutical intermediates. For instance, Cheng Chun (2004) describes its use in the synthesis of Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, a key intermediate of prulifloxacin, highlighting its role in the production of antibiotics (Cheng Chun, 2004). Similarly, Zhang Wei (2006) details the synthesis of Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, another important prulifloxacin intermediate, demonstrating its broad utility in pharmaceutical chemistry (Zhang Wei, 2006).

Insecticide Production

Another significant application is in the production of insecticides. Feng Shi-long (2006) reports on the synthesis of the insecticide Teflubenzuron using 3,5-Dichloro-2,4-difluoroaniline, a closely related compound, indicating the potential of 3-Ethoxy-2,6-difluoroaniline hydrochloride in this field (Feng Shi-long, 2006).

Spectroscopic and Structural Studies

The compound is also used in spectroscopic and structural studies. Kose et al. (2019) explore the spectroscopic features and reactive nature of difluoroanilines, with a focus on 2,6-difluoroaniline, providing insights into the effect of fluorine substitution in aniline derivatives (Kose, Bardak, & Atac, 2019).

Role in Analytical Techniques

Furthermore, 3-Ethoxy-2,6-difluoroaniline hydrochloride contributes to the development of analytical techniques. For example, the study by Vogt et al. (2013) on polymorphic forms of a pharmaceutical compound employs spectroscopic and diffractometric techniques, suggesting its potential use in materials characterization (Vogt, Williams, Johnson, & Copley, 2013).

Safety and Hazards

This compound is considered hazardous. It is toxic in contact with skin, causes skin irritation, and causes serious eye irritation. It is harmful if swallowed or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethoxy-2,6-difluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c1-2-12-6-4-3-5(9)8(11)7(6)10;/h3-4H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOIKURYPPBJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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